molecular formula C15H18N6O2S B2613447 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034511-91-4

1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide

カタログ番号: B2613447
CAS番号: 2034511-91-4
分子量: 346.41
InChIキー: AIBHCXIKMOYSRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c1-11-18-15(10-20(11)2)24(22,23)17-9-13-7-14(19-21(13)3)12-5-4-6-16-8-12/h4-8,10,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBHCXIKMOYSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,2-Dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • An imidazole ring
  • A pyrazole moiety
  • A pyridine substituent
    This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

  • Mechanism of Action : The compound exhibits its anticancer effects primarily through inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Efficacy Against Cancer Cell Lines :
    • Breast Cancer (MDA-MB-231) : The compound has shown significant antiproliferative activity with IC50 values ranging from 80 to 200 nM .
    • Liver Cancer (HepG2) : Similar potency was observed against HepG2 cells, indicating broad-spectrum anticancer potential .
    • Other Cancer Types : Efficacy has been reported against lung, brain, colorectal, renal, and pancreatic cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide can be influenced by various structural modifications:

  • Substituents on the Imidazole Ring : Changes in the alkyl or aryl groups can enhance or diminish activity.
  • Pyrazole Modifications : The presence of different substituents on the pyrazole ring significantly affects potency against specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide:

StudyCompoundCancer TypeIC50 Value (nM)Mechanism
Compound 6MDA-MB-46880–200Tubulin polymerization inhibition
Compound XHepG2100–300Cell cycle arrest
Compound YA549510Apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a sulfonamide intermediate with a pyrazole-methyl derivative. A general procedure includes:

  • Step 1 : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with K₂CO₃ and RCH₂Cl in DMF at room temperature to form the sulfonamide core .
  • Step 2 : Introducing the pyridinyl-pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For example, 1,3-dimethylpyrazole-5-carboxyl chloride can be used under triethylamine/THF conditions to functionalize the imidazole ring .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol starting material) and solvent polarity (DMF vs. THF) to improve yield .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.15–2.23 ppm for imidazole-CH₃ and pyrazole-CH₃) and sulfonamide protons (δ 11.06–11.55 ppm). Pyridinyl protons typically appear as doublets (δ 7.44–8.63 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z ≈ 392.2) and purity (>98% by HPLC) .
  • X-ray crystallography (if available): Resolve ambiguities in regiochemistry, particularly for the pyrazole-imidazole linkage .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data across studies involving this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out variability .
  • Off-Target Profiling : Use computational tools (e.g., molecular docking) to assess interactions with non-target proteins, such as cytochrome P450 isoforms, which may explain discrepancies .
  • Metabolite Screening : Perform LC-MS/MS to identify active metabolites that could contribute to observed effects in vivo but not in vitro .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Modify Substituents : Replace the pyridin-3-yl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Compare analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol for solubility trends .
  • Bioisosteric Replacement : Substitute the sulfonamide group with a carboxamide or thioamide to improve membrane permeability. For example, 1,3,4-thiadiazole derivatives show enhanced bioavailability in related compounds .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP, solubility, and CNS penetration. Validate with in vitro Caco-2 permeability assays .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme .
  • Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine or aspartate) by expressing mutant enzymes and comparing IC₅₀ values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。